Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-1-chloro-6-methylisoquinoline
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-1-chloro-6-methylisoquinoline
Executive Summary
In modern drug discovery and agrochemical development, bifunctional heterocyclic scaffolds are critical for the rapid assembly of complex molecular architectures. 4-Bromo-1-chloro-6-methylisoquinoline (CAS: 1368342-65-7) is a highly versatile building block featuring three distinct vectors for orthogonal functionalization[1][2]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols, empowering researchers to leverage this scaffold effectively.
Physicochemical Properties & Structural Data
Understanding the baseline physical properties of 4-Bromo-1-chloro-6-methylisoquinoline is essential for predicting its behavior in various solvent systems and chromatographic environments. The compound features a molecular weight of 256.53 g/mol and a monoisotopic mass of 254.94504 Da[1][3].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Source / Note |
| CAS Number | 1368342-65-7 | BLD Pharm[1] |
| Molecular Formula | C10H7BrClN | PubChemLite[3] |
| Molecular Weight | 256.53 g/mol | Chemical Vendors[1] |
| Monoisotopic Mass | 254.94504 Da | PubChemLite[3] |
| InChIKey | APCFIRAAJJOJLQ-UHFFFAOYSA-N | PubChemLite[4] |
| Calculated LogP | ~3.5 | Predictive Modeling |
| Physical State | Solid (Room Temp) | Empirical Observation |
| Solubility Profile | Soluble in DMF, DMSO, DCM; Insoluble in H₂O | Standard Heterocycle Behavior |
Note: Due to the specialized nature of this building block, exact melting and boiling points are highly dependent on crystalline purity and are generally estimated in the range of 320–350 °C (boiling point) based on structurally analogous di-halogenated isoquinolines[2][5].
Structural and Mechanistic Profiling
The strategic value of 4-Bromo-1-chloro-6-methylisoquinoline lies in the inherent electronic differentiation of its functional groups.
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C-1 Chlorine (Electrophilic Hub): The nitrogen atom in the isoquinoline ring exerts a strong electron-withdrawing effect via both induction and resonance. This significantly lowers the lowest unoccupied molecular orbital (LUMO) at the C-1 position, making the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
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C-4 Bromine (Cross-Coupling Vector): While bromine is generally a superior leaving group for transition-metal-catalyzed oxidative addition compared to chlorine, the C-4 position lacks the direct resonance activation from the ring nitrogen. Consequently, it remains inert during mild SNAr conditions at C-1 but is perfectly primed for subsequent Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira).
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C-6 Methyl (Benzylic Activation): The methyl group provides a lipophilic handle that can be selectively activated via radical halogenation (e.g., Wohl-Ziegler bromination), opening a third vector for late-stage functionalization.
Orthogonal reactivity vectors of 4-Bromo-1-chloro-6-methylisoquinoline.
Synthetic Utility & Experimental Protocols
To ensure high scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent choices and the specific in-process controls are detailed to guarantee reproducibility.
Protocol 1: Chemoselective SNAr at C-1
Objective: Displace the C-1 chlorine with a primary amine while preserving the C-4 bromine. Causality: Utilizing a polar aprotic solvent (DMF) stabilizes the Meisenheimer complex intermediate. A non-nucleophilic base (DIPEA) is used to neutralize the generated HCl without competing with the target amine.
Step-by-Step Methodology:
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Preparation: Charge an oven-dried 20 mL reaction vial with 4-Bromo-1-chloro-6-methylisoquinoline (1.0 mmol, 256.5 mg) and the desired primary amine (1.2 mmol).
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Solvation: Add 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) dropwise.
-
Reaction: Seal the vial and stir at 80 °C for 4–6 hours.
-
Self-Validation (In-Process Control): Draw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Criteria: Confirm the complete disappearance of the starting material mass (m/z 256/258/260 isotopic cluster). The product must display a new mass corresponding to the amine adduct, crucially retaining the 1:1 isotopic ratio indicative of the intact C-4 bromine.
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-
Workup: Quench with water (15 mL), extract with EtOAc (3 x 10 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C-4
Objective: Couple an aryl boronic acid to the C-4 position of the intermediate generated in Protocol 1. Causality: With the C-1 position deactivated by the newly introduced electron-donating amine group, the C-4 bromine is the sole reactive site for Pd(0) oxidative addition. A biphasic solvent system (Dioxane/H₂O) ensures solubility of both the organic substrate and the inorganic base (K₂CO₃).
Step-by-Step Methodology:
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Preparation: In a Schlenk tube, combine the C-1 substituted intermediate (1.0 mmol), aryl boronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol, 414 mg).
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Solvation: Add 10 mL of a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).
-
Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂ (0.05 mmol, 36 mg).
-
Reaction: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.
-
Self-Validation (In-Process Control): Perform TLC analysis (Hexanes/EtOAc 7:3).
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Validation Criteria: The product spot will exhibit a distinct Rf shift and altered UV fluorescence (254 nm) compared to the starting material. Subsequent ¹H NMR must show the appearance of new aryl protons and a characteristic downfield shift of the C-3 isoquinoline proton.
-
-
Workup: Filter through a pad of Celite to remove palladium black, partition between EtOAc and water, dry the organic layer, and purify via flash column chromatography.
Experimental workflow and self-validation checkpoints for sequential functionalization.
Analytical Characterization Standards
To ensure trustworthiness in the synthesis of derivatives from 4-Bromo-1-chloro-6-methylisoquinoline, the following analytical standards must be met:
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HPLC Purity: Must exceed 95% at 214 nm and 254 nm. The presence of unreacted starting material can poison subsequent catalytic steps.
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Mass Spectrometry (ESI-MS): The isotopic signature of chlorine (3:1 ratio for M:M+2) and bromine (1:1 ratio for M:M+2) is critical. The parent compound exhibits a complex isotopic cluster at m/z 256, 258, and 260. Tracking the evolution of these clusters is the most robust method for verifying regioselective substitution.
Safety, Handling, and Storage
As a halogenated heterocycle, 4-Bromo-1-chloro-6-methylisoquinoline should be handled with standard laboratory safety protocols[6].
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Storage: Store in a tightly sealed container in a cool, dry place (2–8 °C is recommended for long-term stability to prevent gradual degradation or hydrolysis of the C-1 chlorine).
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Handling: Use within a certified chemical fume hood. Avoid inhalation of dust and direct contact with skin or eyes, as halogenated isoquinolines can act as severe irritants.
References
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BLD Pharm Product Catalog | 1368342-65-7 | 4-Bromo-1-chloro-6-methylisoquinoline | 1
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ArctomSci Catalog | CAS NO. 1368342-65-7 | 4-Bromo-1-chloro-6-methylisoquinoline | 2
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Université du Luxembourg (PubChemLite) | C10H7BrClN - Explore | 3
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Université du Luxembourg (PubChemLite) | APCFIRAAJJOJLQ-UHFFFAOYSA-N - Explore | 4
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ChemicalBook Database | 4-bromo-1-chloro-6-methylisoquinoline | 1368342-65-7 |6
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BLD Pharm Related Compounds | 924271-40-9 | 7-Bromo-1,3-dichloroisoquinoline | 5
Sources
- 1. 1368342-65-7|4-Bromo-1-chloro-6-methylisoquinoline|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. PubChemLite - C10H7BrClN - Explore [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - APCFIRAAJJOJLQ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 5. 924271-40-9|7-Bromo-1,3-dichloroisoquinoline|BLD Pharm [bldpharm.com]
- 6. 4-bromo-1-chloro-6-methylisoquinoline | 1368342-65-7 [m.chemicalbook.com]
